N6-methylquinoxaline-5,6-diamine N6-methylquinoxaline-5,6-diamine
Brand Name: Vulcanchem
CAS No.: 888037-23-8
VCID: VC20759733
InChI: InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3
SMILES: CNC1=C(C2=NC=CN=C2C=C1)N
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol

N6-methylquinoxaline-5,6-diamine

CAS No.: 888037-23-8

Cat. No.: VC20759733

Molecular Formula: C9H10N4

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

N6-methylquinoxaline-5,6-diamine - 888037-23-8

Specification

CAS No. 888037-23-8
Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
IUPAC Name 6-N-methylquinoxaline-5,6-diamine
Standard InChI InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3
Standard InChI Key ZKYWREIEORYBJU-UHFFFAOYSA-N
SMILES CNC1=C(C2=NC=CN=C2C=C1)N
Canonical SMILES CNC1=C(C2=NC=CN=C2C=C1)N

Introduction

N6-methylquinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. With the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol, it serves as a key intermediate in medicinal chemistry due to its diverse biological activities . Below is a comprehensive analysis of its properties, synthesis, and applications.

Synthesis Methods

N6-methylquinoxaline-5,6-diamine is synthesized through two primary routes:

MethodReagents/ConditionsKey Features
Condensation of o-phenylenediamine with α-aminoxylated 1,3-dicarbonyl compoundsAcidic conditions, methanol solventHigh yield, environmentally friendly
Reaction of 2-methylquinoxaline with aminesReflux in ethanol or acetonitrileModular, adaptable for derivatives

Industrial production often employs recyclable catalysts like titanium silicate-1 to enhance efficiency.

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity:

PathogenActivityMechanismReference
Escherichia coliGrowth inhibition (MIC: 8–10 µg/mL)Disruption of cell wall synthesis
Staphylococcus aureusSignificant antibacterial effectInterference with metabolic pathways

Derivatives also show antifungal and antiviral activity, particularly against coxsackievirus B5 (CBV5) .

Anticancer Activity

In vitro studies demonstrate cytotoxic effects against cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
HepG-22.1–9.8VEGFR-2 inhibition, apoptosis
MCF-72.1–9.8Caspase activation, G2/M phase arrest

Mechanisms of Action

  • Antimicrobial: Targets bacterial DNA/RNA synthesis and cell wall integrity .

  • Anticancer: Induces apoptosis via caspase activation and cell cycle arrest.

  • Antiviral: Inhibits viral entry and replication by binding viral proteins.

Material Science Applications

The compound acts as a UV-sensitive photoinitiator in polymerization processes, enhancing mechanical properties of polymers by reducing oxygen inhibition during curing.

Environmental and Health Considerations

N6-methylquinoxaline-5,6-diamine has been detected as a heterocyclic amine in cooked meats, with mutagenic potential:

SourceConcentration (µg/g)
Grilled chicken0.15
Pan-fried beef0.25

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